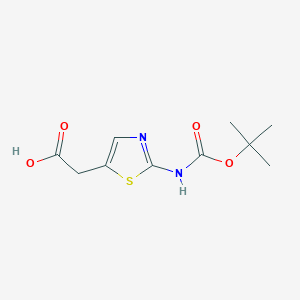

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

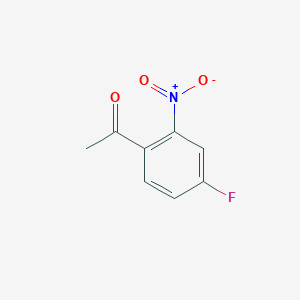

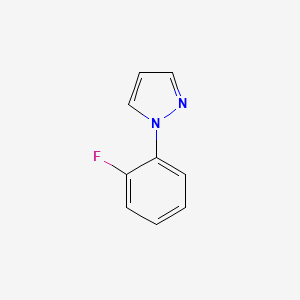

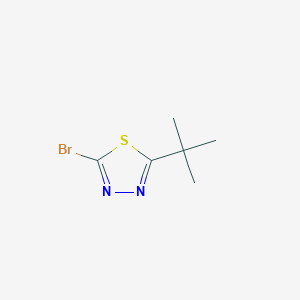

“2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid” is a chemical compound with the CAS Number: 723278-39-5. Its molecular weight is 258.3 and its IUPAC name is {2-[(tert-butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid . It is stored at -20C in a sealed storage, away from moisture .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-5-6(17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .科学的研究の応用

Synthesis of Racemic Derivatives

- Application Summary: This compound is used in the synthesis of racemic derivatives, specifically, N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine .

- Methods of Application: The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

- Results or Outcomes: The synthesis resulted in a new derivative of β-(1,2,4-Triazol-1-yl)alanine .

Crystal Structure Analysis

- Application Summary: The compound is used in the synthesis of methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate, and its crystal structure is analyzed .

- Methods of Application: The crystal structure is analyzed using X-ray diffraction .

- Results or Outcomes: The analysis provided detailed information about the atomic coordinates and displacement parameters .

Preparation of Room-Temperature Ionic Liquids

- Application Summary: The compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

- Methods of Application: The protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes: The Boc-AAIL can play multiple roles as the reactant, reaction medium, coupling additive, and CTPA pre-activator .

Deprotection of tert-butoxycarbonyl (Boc) Amino Acids

- Application Summary: This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid .

- Methods of Application: The deprotection process involves the use of a phosphonium ionic liquid, which has low viscosity and high thermal stability .

- Results or Outcomes: The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

Preparation of tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

- Application Summary: The compound is used in the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids .

- Methods of Application: The Boc-AAIL can play multiple roles as the reactant, reaction medium, coupling additive, and CTPA pre-activator .

- Results or Outcomes: The study demonstrated the beneficial effect of the ionic liquid .

Synthesis of Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

- Application Summary: This compound is used in the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .

- Results or Outcomes: The synthesis resulted in a new derivative of the compound .

Synthesis of Imidazolium Ionic Liquid

- Application Summary: This compound is used in the synthesis of imidazolium ionic liquid .

- Methods of Application: The synthesis involves the attack of the 2-position of imidazolium ionic liquid by CTPA to give a phosphonium intermediate .

- Results or Outcomes: The study demonstrated that the Boc-AAIL can play multiple roles as the reactant, reaction medium, coupling additive, and CTPA pre-activator .

High Temperature Deprotection of Amino Acids and Peptides

- Application Summary: This compound is used in the high temperature deprotection of amino acids and peptides in a phosphonium ionic liquid .

- Methods of Application: The deprotection process involves the use of a phosphonium ionic liquid, which has low viscosity, high thermal stability .

- Results or Outcomes: The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .

Synthesis of Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

特性

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-5-6(17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURLAKSDAZFWSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609146 |

Source

|

| Record name | {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid | |

CAS RN |

723278-39-5 |

Source

|

| Record name | {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)